4,4'-(Pyridine-2,6-diyl)dibenzoic acid

Catalog No.
S1778542
CAS No.
1099-06-5
M.F
C19H13NO4
M. Wt
319.316
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-(Pyridine-2,6-diyl)dibenzoic acid

CAS Number

1099-06-5

Product Name

4,4'-(Pyridine-2,6-diyl)dibenzoic acid

IUPAC Name

4-[6-(4-carboxyphenyl)pyridin-2-yl]benzoic acid

Molecular Formula

C19H13NO4

Molecular Weight

319.316

InChI

InChI=1S/C19H13NO4/c21-18(22)14-8-4-12(5-9-14)16-2-1-3-17(20-16)13-6-10-15(11-7-13)19(23)24/h1-11H,(H,21,22)(H,23,24)

InChI Key

QHYOMFCVEFEYPR-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O

Synonyms

2,6-Di(4-carboxyphenyl)pyridine

4,4'-(Pyridine-2,6-diyl)dibenzoic acid is an organic compound characterized by its unique molecular structure, which consists of two benzoic acid groups linked by a pyridine-2,6-diyl moiety. Its molecular formula is C19H15N2O4, and it has a molecular weight of approximately 333.34 g/mol. The compound features both aromatic and carboxylic acid functionalities, making it versatile for various chemical applications.

  • Oxidation: This compound can be oxidized to form quinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for nitration or halogenation under acidic or basic conditions.

These reactions highlight the compound's reactivity and potential for further functionalization in synthetic applications .

The biological activity of 4,4'-(Pyridine-2,6-diyl)dibenzoic acid is primarily linked to its role as a linker in metal-organic frameworks (MOFs). These frameworks have been investigated for their potential in drug delivery systems and catalysis. The specific biological effects depend on the MOF's structure and the intended application, such as targeted drug release or enhanced catalytic activity .

The synthesis of 4,4'-(Pyridine-2,6-diyl)dibenzoic acid typically involves the following methods:

  • Palladium-Catalyzed Cross-Coupling: A common route is the Suzuki-Miyaura coupling, where 2,6-dibromopyridine reacts with boronic acid derivatives of benzoic acid in the presence of a palladium catalyst and a base.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to promote the coupling reactions.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors can be employed for better control over reaction conditions and scalability .

4,4'-(Pyridine-2,6-diyl)dibenzoic acid has several notable applications:

  • Metal-Organic Frameworks: It serves as a linker in constructing MOFs used for gas storage, catalysis, and drug delivery.
  • Polymer Science: The compound is utilized in synthesizing advanced materials like polymer membranes for fuel cells due to its high proton conductivity.
  • Coordination Chemistry: It forms stable complexes with various metal ions, enhancing the properties of coordination polymers .

Interaction studies involving 4,4'-(Pyridine-2,6-diyl)dibenzoic acid focus on its role in metal-organic frameworks. The compound's ability to coordinate with metal ions allows for the exploration of various properties such as gas adsorption capabilities and catalytic efficiency. Research indicates that modifying the linker can significantly affect the performance of the resulting MOFs in applications like carbon dioxide capture and selective gas separation .

Several compounds are structurally similar to 4,4'-(Pyridine-2,6-diyl)dibenzoic acid. Here are some notable examples:

Compound NameStructureUnique Features
4,4'-(Bipyridine-2,6-diyl)dibenzoic acidContains a bipyridine coreEnhanced stability due to additional nitrogen atoms
4,4'-(Pyrazine-2,6-diyl)dibenzoic acidContains a pyrazine ringDifferent electronic properties affecting reactivity
4,4'-(Pyridine-2,6-diylbis(oxy))dibenzoic acidFeatures ether linkagesIncreased solubility and different interaction profiles

The uniqueness of 4,4'-(Pyridine-2,6-diyl)dibenzoic acid lies in its specific arrangement of functional groups that enhance its stability and reactivity compared to these similar compounds. Its ability to form stable metal complexes makes it particularly valuable in advanced material development for energy and medical applications .

XLogP3

3.9

Wikipedia

4,4'-(Pyridine-2,6-diyl)dibenzoic acid

Dates

Last modified: 04-14-2024

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